molecular formula C22H23N3O2S B077590 Dansyltryptamine CAS No. 13285-17-1

Dansyltryptamine

Cat. No.: B077590
CAS No.: 13285-17-1
M. Wt: 393.5 g/mol
InChI Key: FLXFAXABPSTODQ-UHFFFAOYSA-N
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Description

Dansyltryptamine is a chemical compound with the molecular formula C22H23N3O2S. It is a derivative of tryptamine, where the tryptamine moiety is modified by the addition of a dansyl group. The dansyl group is a sulfonamide derivative of naphthalene, which is known for its fluorescent properties. This compound is primarily used in biochemical research due to its ability to act as a fluorescent probe.

Mechanism of Action

Dansyltryptamine is a chemical compound with the empirical formula C22H23N3O2S . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that tryptamine derivatives often interact with serotonin receptors , which play a crucial role in various physiological and pathological processes, including mood regulation, intestinal movement, and cardiovascular function .

Mode of Action

Similar compounds, such as tryptamine derivatives, are known to act as serotonin receptor agonists . This means they bind to serotonin receptors and mimic the action of serotonin, leading to a series of intracellular events that result in the physiological response .

Biochemical Pathways

This compound is likely involved in the tryptamine pathway, which is known to lead to the bioactive auxin, indole-3-acetic acid (IAA). This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA . .

Pharmacokinetics

A related compound, n,n-dimethyltryptamine (dmt), has been shown to have rapid pharmacokinetics, with a mean elimination half-life of 9-12 minutes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.

Result of Action

Based on its potential interaction with serotonin receptors, it may influence mood, cognition, and various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyltryptamine can be synthesized through the reaction of tryptamine with dansyl chloride. The reaction typically involves the following steps:

    Preparation of Dansyl Chloride Solution: Dansyl chloride is dissolved in an appropriate solvent such as acetone or dichloromethane.

    Reaction with Tryptamine: Tryptamine is added to the dansyl chloride solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the this compound product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dansyltryptamine undergoes various chemical reactions, including:

    Oxidation: The indole ring in this compound can be oxidized under specific conditions to form various oxidation products.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield tryptamine and the corresponding sulfonic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Substituted sulfonamide derivatives.

    Hydrolysis: Tryptamine and sulfonic acid derivatives.

Scientific Research Applications

Dansyltryptamine has several scientific research applications, including:

    Fluorescent Probing: Due to its fluorescent properties, this compound is used as a probe in biochemical assays to study protein-ligand interactions, enzyme activities, and cellular processes.

    Amino Acid Analysis: this compound is used in the derivatization of amino acids for their quantification using techniques such as liquid chromatography-mass spectrometry (LC-MS).

    Neuropharmacology: As a derivative of tryptamine, this compound is studied for its potential effects on neurotransmitter systems and its role in neuropharmacological research.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: The parent compound of dansyltryptamine, known for its role as a neurotransmitter and its involvement in various biological processes.

    Dimethyltryptamine: A naturally occurring psychedelic compound with structural similarities to tryptamine.

    Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.

Uniqueness of this compound

This compound is unique due to the presence of the dansyl group, which imparts fluorescent properties to the molecule. This makes it particularly useful as a fluorescent probe in biochemical research, allowing for the visualization and tracking of biological processes. Additionally, the combination of the tryptamine moiety with the dansyl group provides a unique tool for studying interactions with neurotransmitter systems and other biological targets.

Biological Activity

Dansyltryptamine (DST) is a derivative of tryptamine, characterized by the addition of a dansyl group, which enhances its fluorescence properties. This modification not only facilitates its detection in biological samples but also plays a crucial role in its biological activity. This article explores the diverse biological activities of this compound, focusing on its mechanisms of action, applications in neuropharmacology, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula C22H23N3O2S and consists of a tryptamine moiety linked to a dansyl group. The structural features contribute to its unique photophysical properties, making it valuable in various biochemical applications.

Property Details
Molecular FormulaC22H23N3O2S
Molecular Weight393.50 g/mol
SolubilitySoluble in organic solvents
FluorescenceHigh fluorescence due to dansyl group

This compound primarily interacts with various serotonin receptors, influencing neurotransmission pathways. Research indicates that it can act as both an agonist and antagonist depending on the receptor subtype and concentration. The following mechanisms have been identified:

  • Serotonin Receptor Activation : DST activates serotonin receptors (5-HT receptors), which are crucial for mood regulation and various physiological processes.
  • Trace Amine-Associated Receptors : DST also interacts with trace amine-associated receptors (TAARs), modulating dopaminergic and serotonergic systems.
  • Fluorescent Probing : Its fluorescent properties allow it to be used as a probe in cellular imaging and tracking biological processes.

Neuropharmacological Effects

This compound has been studied for its potential neuropharmacological effects, particularly in relation to mood and cognition. It is believed to influence several pathways:

  • Mood Regulation : By modulating serotonin receptor activity, DST may affect mood disorders.
  • Cognitive Function : Its interaction with neurotransmitter systems suggests potential applications in cognitive enhancement or treatment of cognitive impairments.

Applications in Research

Due to its unique properties, this compound is utilized in various research applications:

  • Fluorescent Labeling : DST is used for labeling proteins and other biomolecules, facilitating their detection through fluorescence spectroscopy.
  • Amino Acid Analysis : It aids in the derivatization of amino acids for quantification using high-performance liquid chromatography (HPLC).
  • Cellular Imaging : As a fluorescent probe, DST allows visualization of cellular components and processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neurotransmitter Measurement : DST has been successfully used to measure tryptamine levels in brain tissue, aiding research into neurotransmitter dynamics .
  • Receptor Interaction Studies : Research has demonstrated that DST can enhance or inhibit receptor activity based on concentration and receptor subtype .
  • Cellular Effects : Studies indicate that DST influences cell signaling pathways, gene expression, and cellular metabolism due to its structural similarity to tryptophan .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Activity Description References
Serotonin Receptor ModulationActivates/inhibits serotonin receptors affecting mood
Fluorescent ProbingUsed for protein labeling and cellular imaging
Neurotransmitter AnalysisMeasures tryptamine levels in biological samples
Cellular SignalingInfluences gene expression and metabolism

Properties

IUPAC Name

5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFAXABPSTODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342535
Record name Dansyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13285-17-1
Record name Dansyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13285-17-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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